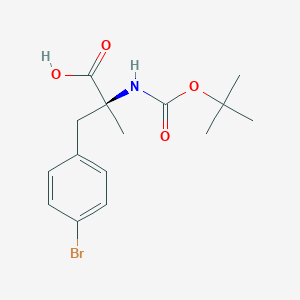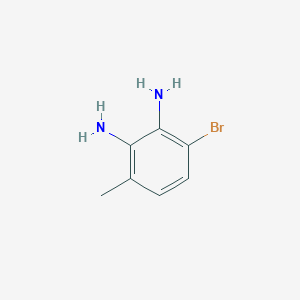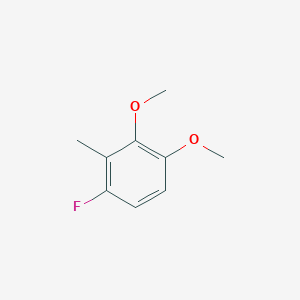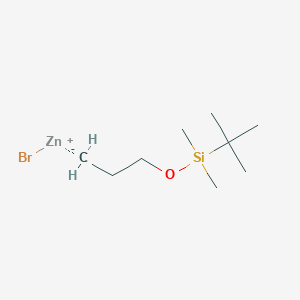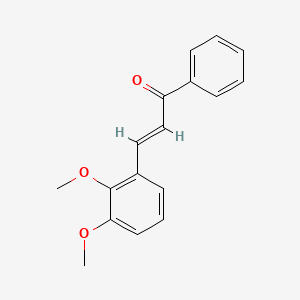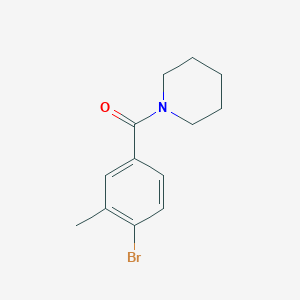
1-(4-Bromo-3-methylbenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromo-3-methylbenzoyl)piperidine” is a chemical compound with the CAS Number: 1007212-45-4 . Its IUPAC name is (4-bromo-3-methylphenyl) (piperidin-1-yl)methanone . It has a molecular weight of 282.18 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3-methylbenzoyl)piperidine” consists of a piperidine ring attached to a (4-bromo-3-methylphenyl) methanone group . The InChI code for this compound is 1S/C13H16BrNO/c1-10-9-11(5-6-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Bromo-3-methylbenzoyl)piperidine” is a liquid at room temperature . It has a molecular weight of 282.18 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine-based compounds have shown potential as antiviral agents. Their unique structure allows them to interfere with the life cycle of viruses .
Antimalarial Applications
Some piperidine derivatives have been used in the treatment of malaria. Their mechanism of action involves disrupting the life cycle of the malaria parasite .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents. They can inhibit the growth of various types of bacteria and fungi .
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension. They can help lower blood pressure by relaxing blood vessels .
Analgesic and Anti-inflammatory Applications
Piperidine is a key structure in many analgesic and anti-inflammatory drugs. These drugs help to relieve pain and reduce inflammation .
Anti-Alzheimer Applications
Some piperidine derivatives have shown promise in the treatment of Alzheimer’s disease. They can help to improve cognitive function and slow the progression of the disease .
Antipsychotic Applications
Piperidine derivatives have been used in the treatment of various psychiatric disorders. They can help to manage symptoms and improve quality of life for individuals with these conditions .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4-bromo-3-methylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-9-11(5-6-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOLCRBMNZCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

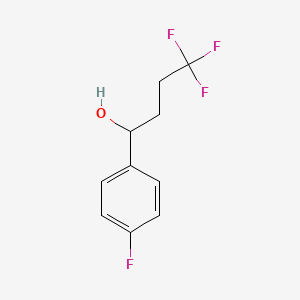


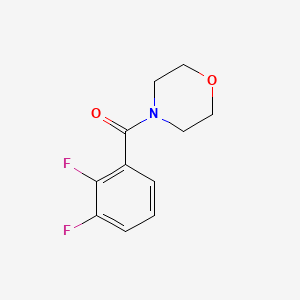
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)

